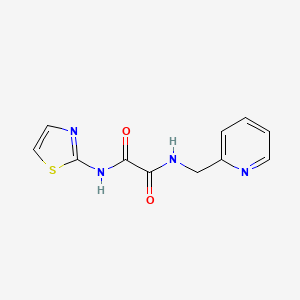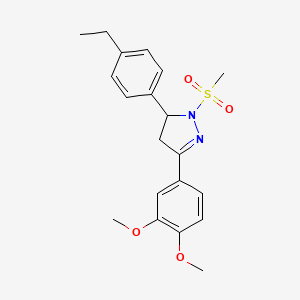
3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Structure and Tautomerism
3-(3,4-Dimethoxyphenyl)-5-(4-ethylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole belongs to the family of NH-pyrazoles, which have been studied for their unique tautomerism and structural characteristics. NH-pyrazoles, including similar compounds, exhibit a complex pattern of hydrogen bonds and annular tautomerism, which is critical for understanding their chemical behavior and potential applications in medicinal chemistry and material science. The tautomerism in solution and solid states of these compounds has been explored through NMR spectroscopy and X-ray crystallography, providing insights into their structural dynamics (Cornago et al., 2009).
Synthesis and Molecular Properties
The synthesis of novel pyrazoles, including those with methylsulfonyl groups, has been a subject of research due to their potential in drug discovery. Studies have focused on the synthesis of various pyrazole derivatives through different chemical reactions, exploring their biological properties such as antioxidant, anti-cancer, and anti-inflammatory activities. These studies contribute to the development of pyrazole-based compounds as potential therapeutic agents, highlighting their significance in pharmaceutical research (Thangarasu et al., 2019).
Biological Activities and Applications
Research on pyrazole derivatives, including those with methylsulfonyl substituents, has revealed a range of biological activities. These compounds have been evaluated for their potential in treating various diseases, owing to their anti-inflammatory, antimicrobial, and antioxidant properties. The design of these molecules often incorporates pharmacophores aimed at targeting specific enzymes or receptors, making them valuable in the development of new drugs with improved efficacy and reduced side effects. The exploration of their interactions with biological targets, such as enzymes involved in inflammatory pathways, has provided valuable insights into their mechanism of action and therapeutic potential (Keche et al., 2012).
Propiedades
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-5-14-6-8-15(9-7-14)18-13-17(21-22(18)27(4,23)24)16-10-11-19(25-2)20(12-16)26-3/h6-12,18H,5,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOWBKGHBDPMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

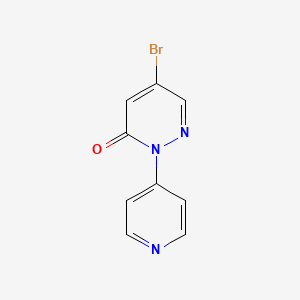
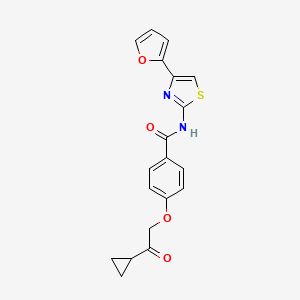

![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2435313.png)

![N-(2,4-dichlorophenyl)-2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2435315.png)
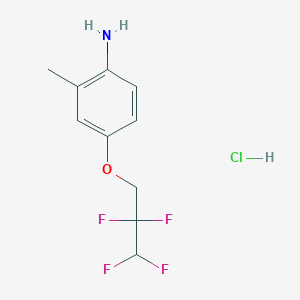
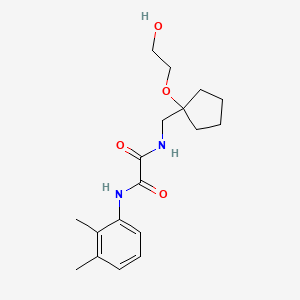
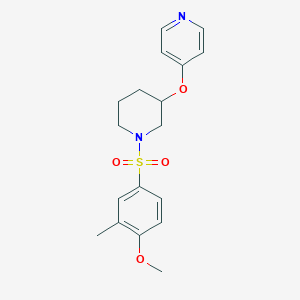
![Methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2435322.png)
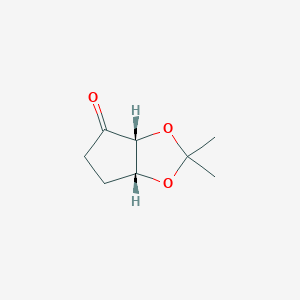
![2-(Isobutylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2435324.png)
